BAY 87-2243-d8 is a derivative of BAY 87-2243, a highly potent and selective inhibitor of hypoxia-inducible factor (HIF) activation. This compound has gained attention due to its significant antitumor activities, primarily through the inhibition of mitochondrial complex I. The compound's ability to disrupt the HIF pathway makes it a valuable candidate in cancer research, particularly in targeting tumors that thrive in low-oxygen environments.
BAY 87-2243-d8 is classified as a small molecule inhibitor. It is derived from the original BAY 87-2243 compound, which was developed by Bayer AG. The compound is designed to selectively inhibit the transcriptional activity of HIF, a crucial factor in tumor progression and survival under hypoxic conditions. The deuterated version, BAY 87-2243-d8, is utilized for various analytical purposes, including pharmacokinetic studies.
The synthesis of BAY 87-2243-d8 involves several key steps that typically include:
The synthetic route may involve:
BAY 87-2243-d8 possesses a complex molecular structure characterized by:
The molecular formula for BAY 87-2243-d8 is typically represented as CxHyDkNnOaSz (exact values depend on the specific structural modifications). Detailed structural data can be obtained through techniques such as NMR spectroscopy and mass spectrometry.
BAY 87-2243-d8 participates in various chemical reactions relevant to its function:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to study these reactions quantitatively. Kinetic studies help understand the rate of inhibition and binding affinity toward HIF.
BAY 87-2243-d8 exerts its antitumor effects primarily through:
Studies have shown that treatment with BAY 87-2243-d8 results in decreased tumor growth in various preclinical models, highlighting its effectiveness in targeting hypoxic tumors.
BAY 87-2243-d8 is typically characterized by:
Key chemical properties include:
Relevant data can be gathered from stability studies and solubility tests conducted under varying conditions.
BAY 87-2243-d8 has several scientific applications:
BAY 87-2243-d8 is a deuterated isotopologue of the hypoxia-inducible factor-1 (HIF-1) inhibitor BAY 87-2243 (CAS 1227158-85-1). The parent compound has the molecular formula C₂₆H₂₆F₃N₇O₂ and a molecular weight of 525.53 g/mol [3] [5]. Deuterium labeling involves the replacement of eight hydrogen atoms (-H) with deuterium atoms (-D) at specific molecular sites, resulting in the modified formula C₂₆H₁₈D₈F₃N₇O₂ and a molecular weight of ~533.59 g/mol. While the exact positions of deuteration are not explicitly detailed in the available literature, strategic labeling typically targets metabolically vulnerable sites (e.g., methyl groups, aromatic positions) to enhance metabolic stability for pharmacokinetic or tracer studies [3].
Table 1: Key Structural Features of BAY 87-2243 and BAY 87-2243-d8
Property | BAY 87-2243 | BAY 87-2243-d8 |
---|---|---|
Molecular Formula | C₂₆H₂₆F₃N₇O₂ | C₂₆H₁₈D₈F₃N₇O₂ |
Molecular Weight (g/mol) | 525.53 | ~533.59 |
CAS Number | 1227158-85-1 | Not publicly disclosed |
Deuteration Sites | - | Presumed methyl/cyclopropyl H |
Structural confirmation of the deuterated analog relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) would show characteristic mass shifts (+8 amu) in the molecular ion peak [M+H]⁺ compared to the non-deuterated compound. ¹H-NMR analysis would exhibit attenuated or absent signal intensities corresponding to the replaced protons, while ²H-NMR would confirm the presence and incorporation level of deuterium [5].
The synthesis of non-deuterated BAY 87-2243 is detailed in the patent literature (WO 2010/054763) and involves a multi-step sequence [1]. The core structure features a 1,2,4-oxadiazole ring linked to a trifluoromethoxy-substituted phenyl group, a pyrazole moiety, and a piperazine-cyclopropylamine chain. A representative synthetic route is outlined below:
Table 2: Comparison of Synthetic Routes for BAY 87-2243 and BAY 87-2243-d8
Step | BAY 87-2243 Synthesis | BAY 87-2243-d8 Synthesis | Key Considerations for Deuteration |
---|---|---|---|
Key Precursor | Non-deuterated cyclopropylamine/aryl building blocks | Deuterated precursors (e.g., D₈-cyclopropylamine) | Cost, availability, isotopic purity of precursors |
Coupling Chemistry | Nucleophilic substitution or Pd-catalyzed coupling | Identical chemistry | Reaction kinetics may differ slightly (KIEs) |
Purification | Column chromatography, recrystallization | Similar methods + potential for HPLC separation | Separation from non-deuterated impurities |
Reported Yield (Parent) | ~40-60% (overall from intermediates) [1] | Likely lower | Lower yields due to precursor cost/complexity |
Synthesizing BAY 87-2243-d8 necessitates the use of deuterated building blocks early in the synthetic sequence. Potential routes include:
BAY 87-2243-d8 shares the core physicochemical properties of its parent compound but exhibits subtle differences due to isotopic substitution. Key properties include:
Table 3: Key Physicochemical Properties of BAY 87-2243
Property | Value/Description | Notes |
---|---|---|
Molecular Weight | 525.53 g/mol | |
Appearance | White to off-white solid [5] | |
Purity (HPLC) | ≥98% - 99.67% [3] [4] [5] | Batch dependent |
Solubility in Water | Insoluble [3] [5] | |
Solubility in DMSO | 16-19 mg/mL (30.4 - 36.2 mM) [3] [5] | Hygroscopic; use fresh, dry DMSO |
Solubility in Ethanol | 5-8 mg/mL (9.5 - 15.2 mM) [5] | |
Storage (Solid) | -20°C, desiccated [5] | Stable for years |
Storage (DMSO Soln.) | -80°C [5] | Stable for 1-2 years; avoid moisture & repeated freeze-thaw |
The primary utility of BAY 87-2243-d8 lies in its application as an internal standard for quantitative bioanalysis (e.g., LC-MS/MS) of BAY 87-2243 in complex biological samples (plasma, tumor homogenates). Its near-identical chemical behavior ensures co-elution with the analyte, while the mass difference (+8 amu) allows for unambiguous detection and quantification, significantly improving assay accuracy and precision compared to structural analog internal standards. Furthermore, it serves as a critical tool for detailed absorption, distribution, metabolism, and excretion (ADME) studies, where tracking the parent molecule without metabolic interference is essential. The slight differences in physicochemical properties induced by deuteration are generally negligible for these analytical purposes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3